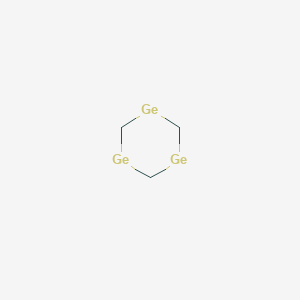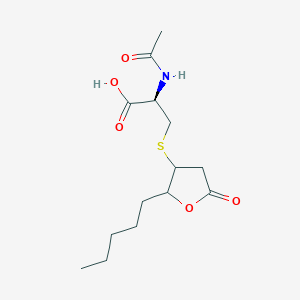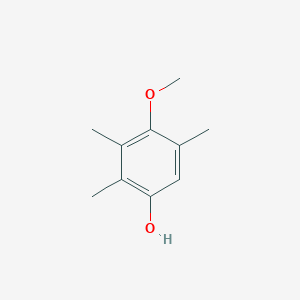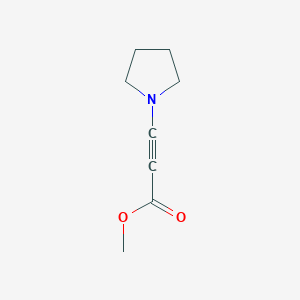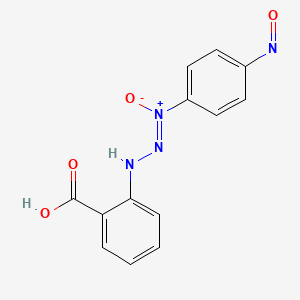
Ethyl dodecylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dodecylphosphonochloridate is an organophosphorus compound that features a phosphonate group bonded to a dodecyl chain and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl dodecylphosphonochloridate can be synthesized through the reaction of dodecylphosphonic acid with thionyl chloride to form dodecylphosphonochloridate, which is then reacted with ethanol to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl dodecylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylphosphonic acid and ethanol.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, chloroform, and ethanol
Catalysts: Pyridine, triethylamine, and Lewis acids
Major Products
Substitution Products: Depending on the nucleophile, products such as dodecylphosphonamide or dodecylphosphonothioate can be formed.
Hydrolysis Products: Dodecylphosphonic acid and ethanol
Applications De Recherche Scientifique
Ethyl dodecylphosphonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphonate metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and as a flame retardant additive.
Mécanisme D'action
The mechanism of action of ethyl dodecylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonate group can form stable bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Ethyl dodecylphosphonochloridate can be compared with other similar compounds such as:
Dodecylphosphonic Acid: Lacks the ethyl ester group and is more hydrophilic.
Ethyl Hexylphosphonochloridate: Has a shorter alkyl chain, affecting its solubility and reactivity.
Ethyl Octylphosphonochloridate: Similar structure but with an octyl chain, leading to different physical properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
128894-08-6 |
|---|---|
Formule moléculaire |
C14H30ClO2P |
Poids moléculaire |
296.81 g/mol |
Nom IUPAC |
1-[chloro(ethoxy)phosphoryl]dodecane |
InChI |
InChI=1S/C14H30ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-18(15,16)17-4-2/h3-14H2,1-2H3 |
Clé InChI |
HHMUHUGHBNPMPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCP(=O)(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


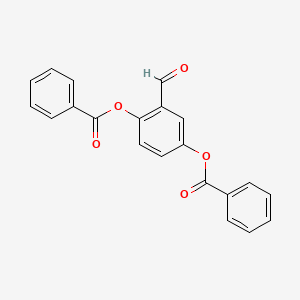





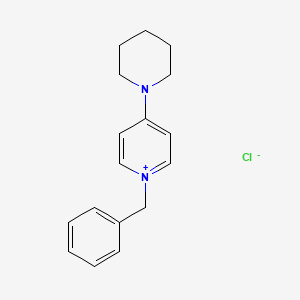
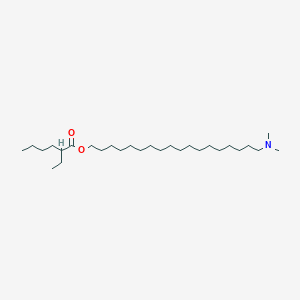
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
